2,3-Dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine 2,3-Dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20423771
InChI: InChI=1S/C10H12FN.C4H6O6/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;5-1(3(7)8)2(6)4(9)10/h1,3-4,7,10,12H,2,5-6H2;1-2,5-6H,(H,7,8)(H,9,10)
SMILES:
Molecular Formula: C14H18FNO6
Molecular Weight: 315.29 g/mol

2,3-Dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine

CAS No.:

Cat. No.: VC20423771

Molecular Formula: C14H18FNO6

Molecular Weight: 315.29 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine -

Specification

Molecular Formula C14H18FNO6
Molecular Weight 315.29 g/mol
IUPAC Name 2,3-dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine
Standard InChI InChI=1S/C10H12FN.C4H6O6/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;5-1(3(7)8)2(6)4(9)10/h1,3-4,7,10,12H,2,5-6H2;1-2,5-6H,(H,7,8)(H,9,10)
Standard InChI Key LPQAIJHTOIUGNX-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)C2=CC(=CC=C2)F.C(C(C(=O)O)O)(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

2,3-Dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine is a diastereomeric salt with the molecular formula C14H18FNO6\text{C}_{14}\text{H}_{18}\text{FNO}_6 and a molecular weight of 315.29 g/mol . The compound features two distinct components:

  • (S)-2-(3-Fluorophenyl)pyrrolidine: A five-membered nitrogen-containing ring substituted with a 3-fluorophenyl group at the second carbon. The stereocenter at C2 adopts an S-configuration, critical for chiral recognition .

  • D-Tartaric Acid: A dicarboxylic acid with two hydroxyl groups, serving as a resolving agent to separate enantiomers via salt formation .

The IUPAC name, (2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-(3-fluorophenyl)pyrrolidine, reflects the absolute configurations of both components .

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-(3-fluorophenyl)pyrrolidinePubChem
SMILESC1CC@HC2=CC(=CC=C2)F.C@H(C(=O)O)OPubChem
InChIKeyLPQAIJHTOIUGNX-MSDAVRDESA-NPubChem
Molecular Weight315.29 g/molPubChem

Spectroscopic and Crystallographic Data

While crystallographic data for this specific salt remain unpublished, analogous fluorophenyl-pyrrolidine derivatives exhibit characteristic Fourier-transform infrared (FTIR) peaks at 3300–2500 cm⁻¹ (broad, -OH and -NH stretches) and 1500–1600 cm⁻¹ (aromatic C=C) . Nuclear magnetic resonance (NMR) analysis of the pyrrolidine moiety typically shows proton resonances at δ 2.5–3.5 ppm for the ring protons and δ 6.5–7.5 ppm for the fluorophenyl group .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,3-dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine involves two primary steps:

  • Enantioselective Synthesis of (S)-2-(3-Fluorophenyl)Pyrrolidine:

    • A modified Grignard reaction is employed, where pyrrolidone undergoes nucleophilic addition with 3-fluorophenylmagnesium bromide. Chiral induction is achieved using D-tartaric acid as a resolving agent, yielding the S-enantiomer with >98% enantiomeric excess (ee) .

    • Alternative methods include asymmetric hydrogenation of imine precursors using palladium catalysts, though this approach is less cost-effective for industrial scales .

  • Salt Formation with D-Tartaric Acid:

    • The free base (S)-2-(3-fluorophenyl)pyrrolidine is combined with D-tartaric acid in ethanol under reflux. The resulting salt precipitates upon cooling and is purified via recrystallization .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Grignard Addition3-FluorophenylMgBr, THF, −30°C to 25°C, 12 h65–75%
Chiral ResolutionD-Tartaric acid, ethanol, reflux, 4 h85–90%
RecrystallizationEthanol/water (3:1), −20°C, 24 h95% purity

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to enhance reaction control and reproducibility. Key considerations include:

  • Solvent Recovery: Ethanol is recycled via distillation, reducing environmental impact.

  • Quality Control: In-process checks via high-performance liquid chromatography (HPLC) ensure enantiopurity >99% .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., ethanol: 15 mg/mL; water: 2 mg/mL) and low solubility in nonpolar solvents (<0.1 mg/mL in hexane) . It remains stable under ambient conditions for >24 months but degrades upon prolonged exposure to UV light or strong acids/bases.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 182–184°C, accompanied by endothermic decomposition above 250°C .

Applications in Scientific Research

Pharmaceutical Development

The fluorophenyl-pyrrolidine moiety is a privileged structure in drug design, contributing to:

  • Dopamine D3 Receptor Antagonism: Analogous compounds show nanomolar affinity for D3 receptors, potentialing use in treating addiction .

  • Antimicrobial Activity: Fluorinated pyrrolidines disrupt bacterial biofilm formation, with MIC values of 8–16 µg/mL against Staphylococcus aureus .

Materials Science

The tartaric acid component enables chiral discrimination in:

  • Liquid Crystals: Enhances helical twisting power in nematic phases for display technologies.

  • Metal-Organic Frameworks (MOFs): Serves as a chiral linker in porous materials for enantioselective catalysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator